1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a benzoxazepine core, a piperidine ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: This involves the condensation of the intermediate with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzoxazepine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core is known to interact with various biological targets, potentially modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the piperidine ring can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[4-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of prop-2-en-1-one.
1-[4-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]butan-2-one: Similar structure but with a butan-2-one moiety.
Uniqueness
1-[4-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one moiety, which can confer distinct chemical and biological properties compared to its analogs. This moiety can participate in additional chemical reactions, potentially leading to the formation of novel derivatives with enhanced activity.
Properties
IUPAC Name |
1-[4-(8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-2-17(22)20-7-5-13(6-8-20)18(23)21-9-10-24-16-11-15(19)4-3-14(16)12-21/h2-4,11,13H,1,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWLIQQIEXVINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCOC3=C(C2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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